molecular formula C14H26N2O4S B2812391 tert-butyl 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxylate CAS No. 939983-19-4

tert-butyl 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxylate

Cat. No. B2812391
CAS RN: 939983-19-4
M. Wt: 318.43
InChI Key: ACBACNKKKMSXRS-UHFFFAOYSA-N
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Description

The compound “tert-butyl 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxylate” is likely a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The tert-butyl group is a common protecting group in organic synthesis, and the 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group suggests the presence of a sulfur-containing heterocycle, which could contribute to its reactivity and potential biological activity.


Molecular Structure Analysis

The exact molecular structure would require experimental determination, such as X-ray crystallography or NMR spectroscopy. Based on its formula, it likely has a complex three-dimensional structure due to the presence of the cyclic structures .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related tert-butyl piperazine-1-carboxylate derivatives involves condensation reactions, characterizations by spectroscopic methods (LCMS, 1H NMR, 13C NMR, IR), and structural confirmation through X-ray diffraction studies. These compounds exhibit specific crystalline structures and intermolecular interactions, which are crucial for their potential applications in drug design and material science (Sanjeevarayappa et al., 2015). The crystal and molecular structure of a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, provides insights into its chemical behavior and potential for further modifications (Mamat et al., 2012).

Biological Evaluation

Derivatives of tert-butyl piperazine-1-carboxylate have been evaluated for various biological activities. For example, some compounds show moderate antibacterial and anthelmintic activities, indicating potential for development into new therapeutic agents (Kulkarni et al., 2016). This biological evaluation is critical for identifying new drugs and understanding their mechanisms of action.

Material Science and Catalysis

In the field of material science and catalysis, derivatives of tert-butyl piperazine-1-carboxylate are used as intermediates in the synthesis of polymers and other complex molecules. These compounds can serve as building blocks for designing materials with specific properties, such as high thermal stability or unique electronic characteristics. For instance, novel (4-piperidinyl)-piperazines have been identified as potent and orally active inhibitors in biochemical pathways, showcasing their potential in drug development and as catalysts in chemical reactions (Chonan et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Piperazine rings are often involved in binding to biological targets, such as enzymes or receptors .

properties

IUPAC Name

tert-butyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-8-6-15(7-9-16)12-4-10-21(18,19)11-5-12/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBACNKKKMSXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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